molecular formula C21H19NO2 B6159803 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one CAS No. 393541-04-3

3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one

Cat. No.: B6159803
CAS No.: 393541-04-3
M. Wt: 317.4
InChI Key:
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Description

3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a pyridinyl group through a propanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one typically involves the following steps:

    Formation of the benzyloxyphenyl intermediate: This can be achieved by reacting benzyl alcohol with a phenyl halide in the presence of a base such as potassium carbonate.

    Coupling with pyridinyl group: The benzyloxyphenyl intermediate is then coupled with a pyridinyl ketone using a suitable catalyst, such as palladium, under conditions that promote carbon-carbon bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(pyridin-2-yl)propan-1-one
  • 1-(3-pyridinyl)-2-propanone
  • 3-acetonylpyridine

Uniqueness

3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one is unique due to the presence of both benzyloxy and pyridinyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

393541-04-3

Molecular Formula

C21H19NO2

Molecular Weight

317.4

Purity

95

Origin of Product

United States

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